Neoprontosil - 132-38-7

Neoprontosil

Catalog Number: EVT-432316
CAS Number: 132-38-7
Molecular Formula: C18H16N4O10S3
Molecular Weight: 544.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Neoprontosil involves several key steps, primarily focusing on the condensation of sulfanilamide with various aromatic compounds. The most common method includes:

  1. Starting Material: The synthesis typically begins with sulfanilamide.
  2. Condensation Reaction: This involves reacting sulfanilamide with an appropriate aromatic compound under acidic conditions to form Neoprontosil.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain pure Neoprontosil.

The reaction can be summarized as follows:

Sulfanilamide+Aromatic CompoundNeoprontosil\text{Sulfanilamide}+\text{Aromatic Compound}\rightarrow \text{Neoprontosil}

This method allows for variations in the aromatic compound used, which can influence the properties and efficacy of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

Neoprontosil undergoes several chemical reactions, particularly in biological systems where it is converted into its active form, sulfanilamide. Key reactions include:

  1. Hydrolysis: In vivo hydrolysis occurs when Neoprontosil is metabolized by enzymes to release sulfanilamide.
  2. Antibacterial Activity: Sulfanilamide competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, inhibiting bacterial folic acid synthesis.
NeoprontosilEnzymatic HydrolysisSulfanilamide\text{Neoprontosil}\xrightarrow{\text{Enzymatic Hydrolysis}}\text{Sulfanilamide}
Mechanism of Action

Process and Data

The mechanism of action of Neoprontosil, through its active metabolite sulfanilamide, involves competitive inhibition of bacterial enzymes involved in folate synthesis. This process can be broken down into several steps:

  1. Inhibition of Dihydropteroate Synthase: Sulfanilamide mimics PABA, leading to competitive inhibition.
  2. Disruption of Folate Synthesis: This inhibition prevents bacteria from synthesizing folate, which is essential for nucleic acid synthesis and cell division.
  3. Bacteriostatic Effect: As a result, bacterial growth is halted, allowing the immune system to eliminate the infection.

Data indicates that this mechanism effectively reduces bacterial proliferation in susceptible strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neoprontosil exhibits distinct physical and chemical properties that contribute to its functionality:

  • Appearance: Typically appears as a yellow crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 150-155 °C.
  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.

These properties are crucial for its formulation into pharmaceutical products.

Applications

Scientific Uses

Neoprontosil has historical significance as one of the first antibiotics used to treat bacterial infections effectively. Although its use has declined with the introduction of more effective antibiotics like penicillin, it paved the way for further research into sulfonamides and their derivatives. Current applications include:

  • Research Tool: Used in studies investigating bacterial resistance mechanisms.
  • Pharmaceutical Development: Serves as a precursor for developing new antimicrobial agents.
Historical Development and Context of Neoprontosil

Origins and Discovery in Early Sulfonamide Therapeutics

Neoprontosil emerged as a pivotal compound during the formative years of synthetic antimicrobial chemotherapy. Its development originated within the industrial research laboratories of IG Farben, where systematic screening of azo dyes for antibacterial properties commenced in the early 1930s. Building upon Josef Klarer and Fritz Mietzsch's synthesis of the first sulfonamide-based antibacterial dye, Prontosil (Prontosil Rubrum), Gerhard Domagk identified Neoprontosil as a structural derivative designed to enhance pharmaceutical properties [8].

The breakthrough discovery occurred through in vivo efficacy testing. Domagk observed that while Prontosil showed negligible antibacterial activity in test tubes, it demonstrated remarkable therapeutic effects against streptococcal infections in animal models. This paradox was resolved in 1935 when researchers at the Pasteur Institute (led by Ernest Fourneau, Jacques and Thérèse Tréfouël, and Daniel Bovet) discovered that Prontosil underwent metabolic cleavage in vivo, releasing the colorless, biologically active moiety sulfanilamide (p-aminobenzenesulfonamide) [8]. Neoprontosil, chemically designated as the disodium salt of 4-sulfonamidophenyl-2"-azo-7"-acetylamino-1"-hydroxynaphthaline-3",6"-disulfonate, represented a water-soluble derivative engineered to improve bioavailability while retaining the critical sulfanilamide-releasing mechanism [8].

Table 1: Structural Evolution from Prontosil to Neoprontosil

CompoundChemical DesignationKey Pharmaceutical Improvement
Prontosil4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamideOriginal insoluble red dye compound
NeoprontosilDisodium salt of 4-sulfonamidophenyl-2"-azo-7"-acetylamino-1"-hydroxynaphthaline-3",6"-disulfonateEnhanced water solubility facilitating intravenous administration
Sulfanilamidep-aminobenzenesulfonamideTherapeutically active metabolite common to both prodrugs

Role in the Evolution of Antibacterial Chemotherapy

Neoprontosil played a transformative role in validating the therapeutic potential of sulfonamide chemotherapy and establishing fundamental pharmacological principles:

  • Proof of Prodrug Concept: The metabolic activation pathway of Neoprontosil (bacterial azo-reduction releasing sulfanilamide) provided the first clinical demonstration of targeted prodrug delivery. This mechanism explained its selective toxicity against bacteria while sparing mammalian cells, as mammalian cells lack the reductase enzymes required for activation [8]. This biochemical rationale catalyzed the synthesis of over 5,400 sulfonamide derivatives by 1945, systematically optimizing antimicrobial spectra and pharmacokinetics.

  • Therapeutic Milestones: Neoprontosil's clinical deployment during the pre-penicillin era dramatically reduced mortality from streptococcal sepsis, puerperal fever, and erysipelas. Its efficacy was publicly demonstrated when Domagk used it to cure his daughter's life-threatening streptococcal infection contracted from an embroidery needle puncture [8]. This high-profile success established systemic antibacterial chemotherapy as a viable medical practice, shifting treatment paradigms from serotherapy and disinfection to targeted molecular intervention.

  • Industrial-Academic Synergy: The elucidation of Neoprontosil's mechanism exemplified transnational collaboration. IG Farben's industrial chemists optimized synthesis, while the Pasteur Institute's academic researchers deciphered its metabolic activation. This model accelerated antimicrobial development, laying groundwork for subsequent antibiotic discovery programs including Howard Florey and Ernst Chain's penicillin scale-up [6].

Table 2: Impact of Neoprontosil on Chemotherapeutic Development

Contribution AreaSpecific AdvancementLong-term Consequence
Pharmacological ScienceFirst clinical validation of prodrug metabolismRational design of targeted therapeutics (e.g., antivirals, immunosuppressants)
Clinical PracticeDemonstrated systemic efficacy against Gram-positive pathogensEstablished chemotherapy as core infectious disease management strategy
Drug DevelopmentStimulated global sulfonamide derivative synthesisCreated foundational chemical libraries for structure-activity relationship studies

Key Contributions of Winthrop Chemical Company and I.G. Farben

The global impact of Neoprontosil was realized through a strategic corporate alliance between German conglomerate IG Farben and its American subsidiary, Winthrop Chemical Company:

  • IG Farben's Research Infrastructure: The discovery pipeline originated within IG Farben's integrated research divisions, where chemists Klarer and Mietzsch synthesized Neoprontosil as part of a systematic azo dye screening program. IG Farben's scale enabled rapid optimization of production processes, leveraging expertise from constituent companies (Bayer, BASF, Hoechst) in industrial chemistry and fermentation technology [3]. The conglomerate secured critical patents covering synthesis methods and therapeutic applications, establishing commercial control over sulfonamide production in Axis-aligned territories [8].

  • Winthrop Chemical's Commercialization: Through a licensing and technology transfer agreement, Winthrop Chemical acquired exclusive rights to manufacture and distribute Neoprontosil in North America. Winthrop established production facilities in Rensselaer, New York, scaling synthesis to meet explosive clinical demand following the 1936 publication of Leonard Colebrook's seminal trial on puerperal sepsis treatment [8]. Winthrop positioned Neoprontosil under the brand name "Prontosil Soluble," emphasizing its intravenous administration advantage over insoluble predecessors. This market strategy generated substantial revenue, with industry analysts estimating sulfonamide sales exceeding $10 million annually in the United States by 1940 (equivalent to ~$200 million in 2025 currency).

  • Corporate Interdependencies: The relationship exemplified transnational pharmaceutical capitalism. IG Farben provided chemical expertise and patent protection, while Winthrop navigated US regulatory landscapes and distribution networks. Financial records indicate Winthrop remitted significant royalties to IG Farben until 1941, when the US government seized assets under the Trading with the Enemy Act [3]. This symbiotic operation demonstrated how corporate structures could accelerate global drug dissemination, though it later faced ethical scrutiny during the Nuremberg Trials regarding IG Farben's wartime activities [3].

Table 3: Corporate Contributions to Neoprontosil Development

EntityPrimary ContributionTechnological/Commercial Outcome
IG Farben (Germany)Directed synthesis programs; Filed foundational patents (e.g., DRP 607,537); Conducted preclinical efficacy testingEstablished manufacturing protocols; Secured intellectual property rights in European markets
Winthrop Chemical (USA)Scaled production for North America; Conducted clinical trials; Managed regulatory approval and marketingAchieved market penetration enabling rapid therapeutic adoption; Generated revenue streams funding further R&D
Pasteur Institute (France)Elucidated metabolic activation mechanism; Published pharmacological studiesProvided scientific credibility enabling global acceptance; Informed rational dosing regimens

Properties

CAS Number

132-38-7

Product Name

Neoprontosil

IUPAC Name

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid

Molecular Formula

C18H16N4O10S3

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

RALNLQYPLYWQRT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O

Synonyms

azosulfamide
neoprontosil
neoprontosil, disodium salt

Canonical SMILES

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O

Isomeric SMILES

CC(=O)NC1=C(C=C2C=C(C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C2=C1)S(=O)(=O)O)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.